physicochemical properties of Stavudine-d3 for analytical reference
physicochemical properties of Stavudine-d3 for analytical reference
An In-Depth Technical Guide to the Physicochemical Properties and Analytical Applications of Stavudine-d3
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of Stavudine-d3, a critical analytical reference material. It is intended for researchers, analytical scientists, and drug development professionals who require a deep understanding of its properties and applications, particularly its role as an internal standard in quantitative bioanalysis. We will delve into the core physicochemical characteristics, synthesis, and a detailed, field-proven protocol for its use in a validated LC-MS/MS workflow.
The Imperative for Isotopic Labeling in Bioanalysis: Introducing Stavudine-d3
Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T) is a synthetic thymidine nucleoside analogue with potent activity against the human immunodeficiency virus (HIV) reverse transcriptase.[1][2][3] Its therapeutic use necessitates accurate quantification in biological matrices to ensure efficacy and safety, forming the basis of pharmacokinetic and bioequivalence studies.[4][5]
Quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this purpose. However, the accuracy of these methods can be compromised by several factors, including sample loss during preparation, variability in instrument response, and matrix effects, where components of a biological sample suppress or enhance the ionization of the target analyte.[6]
To counteract these variables, an ideal internal standard (IS) is employed. A stable isotopically labeled (SIL) internal standard, such as Stavudine-d3, represents the pinnacle of IS selection.[7][8] By replacing three hydrogen atoms with their stable isotope, deuterium, Stavudine-d3 is chemically identical to the analyte.[9] This ensures it behaves virtually identically during sample extraction, chromatography, and ionization.[7] However, its increased mass allows it to be distinguished from the unlabeled Stavudine by the mass spectrometer. This co-eluting, yet mass-differentiated, standard provides a robust system for correcting analytical variability, leading to highly accurate and precise quantification.[7][10]
Core Physicochemical Properties
The utility of Stavudine-d3 as a reference standard is grounded in its well-defined physicochemical properties. These are nearly identical to those of Stavudine, with the primary distinction being its molecular weight due to the incorporation of deuterium.
| Property | Value | Reference(s) |
| Chemical Name | 2',3'-Didehydro-3'-deoxythymidine-d3 | [9] |
| Synonyms | d4T-d3 | N/A |
| Molecular Formula | C₁₀H₉D₃N₂O₄ | [11] |
| Molecular Weight | 227.23 g/mol | [11] |
| Parent Compound MW | 224.21 g/mol | [12][13][14] |
| CAS Number | 1217619-42-5 | [9] |
| Appearance | White to off-white crystalline solid | [2][12][14] |
| Melting Point | ~159-166 °C (Similar to parent compound) | [2] |
| Solubility (at 23°C) | Approx. 83 mg/mL in water; 30 mg/mL in propylene glycol | [12][14] |
| n-Octanol/Water Partition | 0.144 (at 23°C) | [12][14] |
| Purity Specification | ≥98% chemical purity; Isotopic enrichment typically ≥99% | [7][15] |
Synthesis and Structural Confirmation
The synthesis of Stavudine-d3 is achieved by modifying established synthetic routes for Stavudine, incorporating a deuterated reagent at a key step. A common strategy involves the synthesis from a protected thymidine precursor. While multiple specific pathways exist[16][17], the general logic follows a series of protection, elimination, and deprotection steps.
Caption: Generalized synthetic workflow for Stavudine-d3.
Structural Integrity and Purity Validation: As an analytical reference standard, the identity and purity of Stavudine-d3 must be rigorously confirmed. This self-validating system relies on multiple orthogonal analytical techniques:
-
Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight (227.23 Da), verifying the incorporation of three deuterium atoms.
-
¹H NMR Spectroscopy: Confirms the overall structure. Crucially, the absence of proton signals at the positions of deuteration provides direct evidence of successful and specific labeling.
-
¹³C NMR Spectroscopy: Verifies the carbon skeleton of the molecule.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity by separating the main compound from any synthetic impurities or degradants. A purity of >98% is standard for reference materials.
Application in Bioanalysis: A Validated LC-MS/MS Protocol
Stavudine-d3 is indispensable for the accurate quantification of Stavudine in biological matrices. The following protocol outlines a robust method for determining Stavudine concentrations in human plasma, a common requirement in clinical research.
Experimental Rationale
The choice of a protein precipitation extraction is a balance of efficiency and speed, suitable for high-throughput analysis. The C18 column is a standard choice for retaining moderately polar compounds like Stavudine. The mobile phase composition is optimized for sharp peak shape and efficient separation from endogenous plasma components. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, ensuring that only the target analyte and internal standard are measured.
Materials and Reagents
-
Stavudine analytical standard (≥98% purity)
-
Stavudine-d3 internal standard (≥98% purity, ≥99% isotopic enrichment)
-
HPLC-grade acetonitrile and methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)
Step-by-Step Protocol
-
Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Stavudine and Stavudine-d3 in methanol to create individual stock solutions.
-
Working Standard Solutions: Serially dilute the Stavudine stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standards for the calibration curve (e.g., covering a range of 20-2000 ng/mL).[5]
-
Internal Standard Working Solution: Dilute the Stavudine-d3 stock solution with 50:50 (v/v) acetonitrile:water to a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma samples (calibrators, QCs, or unknowns) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Stavudine-d3 internal standard working solution to each tube (except for blank matrix samples) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Instrumental Conditions:
-
HPLC System: Standard UHPLC/HPLC system.
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions (example):
-
Stavudine: Q1: 225.1 -> Q3: 127.1
-
Stavudine-d3: Q1: 228.1 -> Q3: 130.1
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for both Stavudine and Stavudine-d3 MRM transitions.
-
Calculate the Peak Area Ratio (PAR) = (Peak Area of Stavudine) / (Peak Area of Stavudine-d3).
-
Construct a calibration curve by plotting the PAR against the nominal concentration of the calibration standards.
-
Apply a linear regression with 1/x² weighting to the calibration curve.
-
Determine the concentration of Stavudine in unknown samples by interpolating their PAR values from the regression line.
-
Caption: Bioanalytical workflow for Stavudine quantification using Stavudine-d3.
Handling, Storage, and Potential Impurities
Storage and Stability: To maintain its integrity as a reference standard, Stavudine-d3 should be stored in a well-sealed container, protected from light and moisture. Storage at 2-8°C is recommended for long-term stability. Under these conditions, the material is stable for years.
Potential Impurities: The quality of a reference standard is defined by its purity. Potential impurities in Stavudine preparations can arise from the synthesis or degradation. Pharmacopeial monographs for Stavudine list potential impurities that must be controlled, such as Thymine (a degradation product) and Thymidine (a potential starting material).[18] The use of a highly purified and well-characterized Stavudine-d3 standard ensures that analytical results are not confounded by interfering species.
Conclusion
Stavudine-d3 is a quintessential tool for modern analytical science, enabling researchers and clinicians to accurately and reliably measure concentrations of the antiretroviral drug Stavudine. Its physicochemical properties, being nearly identical to the parent drug, allow it to perfectly track the analyte through complex bioanalytical procedures. The mass difference imparted by deuterium labeling provides the key to its utility as a superior internal standard for LC-MS applications. This guide has detailed its core properties and provided a validated, practical workflow, underscoring the authoritative and trustworthy nature of using Stavudine-d3 for high-integrity analytical measurements in drug development and beyond.
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